molecular formula C13H22BNO3 B13697028 5-Amino-2-methylohenylboronic acid,pinacol ester

5-Amino-2-methylohenylboronic acid,pinacol ester

Cat. No.: B13697028
M. Wt: 251.13 g/mol
InChI Key: UNGSBFZNGVKJLJ-UHFFFAOYSA-N
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Description

5-Amino-2-methylphenylboronic acid pinacol ester: (MFCD05663859) is a boronic acid derivative with the molecular formula C13H20BNO2 and a molecular weight of 233.114 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-Amino-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form boronic acids or borates.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
  • Acts as a building block in the synthesis of complex organic molecules.

Biology:

  • Utilized in the development of boron-containing drugs.
  • Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine:

  • Explored for its role in the synthesis of pharmaceutical intermediates.
  • Studied for its potential therapeutic applications due to its boronic acid moiety.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The compound’s boronic acid group can also interact with biological molecules, making it useful in medicinal chemistry .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 2-Methylphenylboronic acid

Comparison:

  • Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
  • 4-Aminophenylboronic acid: Similar amino functionality but lacks the methyl group, affecting its reactivity.
  • 2-Methylphenylboronic acid: Contains the methyl group but lacks the amino group, limiting its applications in biological systems.

Uniqueness: 5-Amino-2-methylphenylboronic acid pinacol ester is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical and biological applications .

Properties

Molecular Formula

C13H22BNO3

Molecular Weight

251.13 g/mol

IUPAC Name

(5-amino-2-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C13H22BNO3/c1-9-6-7-10(15)8-11(9)14(17)18-13(4,5)12(2,3)16/h6-8,16-17H,15H2,1-5H3

InChI Key

UNGSBFZNGVKJLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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